2,3-Dimethylphenol-13C8
Description
2,3-Dimethylphenol-¹³C₈ is a stable isotope-labeled derivative of 2,3-dimethylphenol, where all eight carbon atoms in the aromatic ring and methyl substituents are replaced with carbon-13 (¹³C). This compound is primarily utilized as an internal standard in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and environmental or metabolic tracer studies due to its isotopic enrichment.
Properties
Molecular Formula |
¹³C₈H₁₀O |
|---|---|
Molecular Weight |
130.11 |
Synonyms |
2,3-Dimethyl-phenol-13C8; 2,3-Xylenol-13C8; 1,2-Dimethyl-3-hydroxybenzene-13C8; 1-Hydroxy-2,3-dimethylbenzene-13C8; 2,3-DMP-13C8; NSC 62011-13C8; o-Xylenol-13C8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Isomers: 2,3- vs. 2,6-Dimethylphenol-¹³C₈
Structural isomers like 2,3- and 2,6-Dimethylphenol-¹³C₈ share identical molecular formulas (¹³C₈H₁₀O) and molecular weights (130.11 g/mol) but differ in the positions of methyl groups on the aromatic ring. Key distinctions include:
Physicochemical Properties
- Steric and Electronic Effects : The 2,3-isomer exhibits vicinal methyl groups, creating steric hindrance and altering electron density distribution compared to the para-oriented 2,6-isomer. This affects properties like acidity (pKa), solubility, and reactivity .
- Chromatographic Behavior : In HPLC or GC analyses, positional isomers often display divergent retention times due to polarity differences. For example, the 2,6-isomer may elute earlier than the 2,3-isomer in reverse-phase chromatography.
Comparison with Other ¹³C-Labeled Aromatic Compounds: Benzophenone (Carbonyl-¹³C)
Benzophenone (Carbonyl-¹³C, 98%) () provides a contrasting example of isotopic labeling in aromatic systems. Key differences include:
Structural and Isotopic Features
- Labeling Pattern: Benzophenone-¹³C contains a single ¹³C-enriched carbonyl group, whereas 2,3-Dimethylphenol-¹³C₈ has full-ring ¹³C substitution.
- Molecular Weight: Benzophenone-¹³C (C₁₃H₁₀O) has a higher molecular weight (~184.22 g/mol) due to its additional aromatic ring and unlabeled carbons.
Functional and Analytical Utility
- Benzophenone-¹³C: Used in photochemistry (e.g., photoinitiators) and spectroscopy due to its ketone functionality .
- 2,3-Dimethylphenol-¹³C₈: Applied in trace analysis of phenolic pollutants or drug metabolites, leveraging its isotopic enrichment for quantification accuracy.
Table 2: Comparison with Benzophenone-¹³C
Research Findings and Limitations
- Structural Isomers : Positional differences in methyl groups influence physicochemical behavior, making isomer-specific standards critical for precise analytical workflows .
- Isotopic Labeling Scope: Full-ring ¹³C labeling (as in dimethylphenol derivatives) enhances signal resolution in NMR but increases synthesis complexity compared to single-position labeling (e.g., benzophenone) .
- Data Gaps: Direct experimental data on 2,3-Dimethylphenol-¹³C₈ (e.g., spectral libraries, partition coefficients) are absent in the provided evidence. Future studies should prioritize characterizing its unique properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
